(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane
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Overview
Description
®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its chiral center, which gives it optical activity, and its hexyl side chain, which contributes to its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,6-hexanediol with acetone, which forms the dioxane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of ®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the desired enantiomer in high optical purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid derivatives, while reduction could produce hexyl alcohol derivatives.
Scientific Research Applications
®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a model system for studying the behavior of chiral molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which ®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The compound’s chiral center allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-4-Hexyl-2,2-dimethyl-1,3-dioxane: The enantiomer of the compound, which has different optical activity and potentially different biological effects.
4-Hexyl-1,3-dioxane: A similar compound lacking the dimethyl groups, which may have different chemical and physical properties.
Uniqueness
®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is unique due to its specific chiral configuration and the presence of both hexyl and dimethyl groups
Properties
IUPAC Name |
(4R)-4-hexyl-2,2-dimethyl-1,3-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-13-12(2,3)14-11/h11H,4-10H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQWEWCCBORJBD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1CCOC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930278 |
Source
|
Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139008-49-4 |
Source
|
Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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